molecular formula C7H16N4OS B1583227 4-(2-Morpholinoethyl)-3-thiosemicarbazide CAS No. 77644-45-2

4-(2-Morpholinoethyl)-3-thiosemicarbazide

Cat. No.: B1583227
CAS No.: 77644-45-2
M. Wt: 204.3 g/mol
InChI Key: OBGPRENQQPWJOC-UHFFFAOYSA-N
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Description

4-(2-Morpholinoethyl)-3-thiosemicarbazide is an organic compound that features a morpholine ring attached to an ethyl chain, which is further connected to a thiosemicarbazide group

Preparation Methods

The synthesis of 4-(2-Morpholinoethyl)-3-thiosemicarbazide typically involves the reaction of morpholine with ethyl isothiocyanate, followed by the addition of hydrazine hydrate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(2-Morpholinoethyl)-3-thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiosemicarbazide group to a corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiosemicarbazide group, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Morpholinoethyl)-3-thiosemicarbazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing into its potential use as an anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Morpholinoethyl)-3-thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar compounds to 4-(2-Morpholinoethyl)-3-thiosemicarbazide include other thiosemicarbazides and morpholine derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example:

    Thiosemicarbazide: A simpler compound with similar reactivity but lacking the morpholine ring.

    Morpholine: A basic structure that can be modified to create various derivatives with different properties.

Properties

IUPAC Name

1-amino-3-(2-morpholin-4-ylethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4OS/c8-10-7(13)9-1-2-11-3-5-12-6-4-11/h1-6,8H2,(H2,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGPRENQQPWJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352962
Record name N-[2-(Morpholin-4-yl)ethyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77644-45-2
Record name 77644-45-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370370
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-(Morpholin-4-yl)ethyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-[2-(morpholin-4-yl)ethyl]thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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